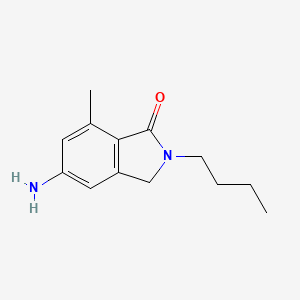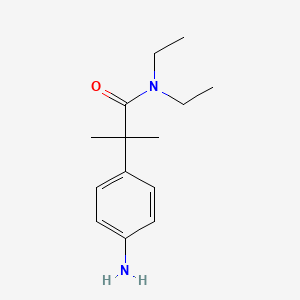![molecular formula C19H20Cl2O4 B13875551 Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propanoate backbone with a hydroxy group and a substituted phenyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the reaction of 3,4-dichlorophenylmethanol with a suitable methylating agent to introduce the methoxy group. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions to form the desired phenyl ring structure .
The final step involves the esterification of the phenyl ring with ethyl 3-hydroxypropanoate under acidic conditions to yield the target compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound’s hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The substituted phenyl ring can also engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3,4-dichlorophenylglyoxylate: Similar in structure but lacks the methoxy and methyl groups.
Ethyl 3,4-dihydroxycinnamate: Contains a hydroxy group on the phenyl ring instead of the methoxy group.
Ethyl 3,4-dimethylbenzoate: Features methyl groups on the phenyl ring instead of chlorine atoms.
Propriétés
Formule moléculaire |
C19H20Cl2O4 |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-24-19(23)10-17(22)14-5-7-18(12(2)8-14)25-11-13-4-6-15(20)16(21)9-13/h4-9,17,22H,3,10-11H2,1-2H3 |
Clé InChI |
HTIHABNPYXJQBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)


![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)






